1-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S2/c1-3-4-7-17-10-14-13-9(18-10)12-8(15)11-5-6-16-2/h3-7H2,1-2H3,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVXDNKQXJMWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a derivative of thiadiazole known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound through various studies, highlighting its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound can be represented as:
This compound features a thiadiazole ring which is critical for its biological activity. The butylthio group and the methoxyethyl moiety enhance its solubility and bioavailability.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the thiadiazole nucleus can inhibit the growth of various pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.03–0.06 | Staphylococcus aureus |
| BuTD-COOH (related derivative) | 0.06–0.12 | Streptococcus pyogenes |
| BuTD-CH (chitosan derivative) | 0.25–1 | Haemophilus influenzae |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents against resistant strains.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. For example, a study evaluating various urea derivatives showed that the presence of the thiadiazole ring significantly enhanced cytotoxic effects against multiple cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast) | 25.9 |
| HepG2 (liver) | 28.7 | |
| A549 (lung) | 21.5 | |
| HeLa (cervical) | 15.9 |
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Thiadiazole derivatives often act as enzyme inhibitors in cancer metabolism pathways.
- Cell Cycle Arrest: Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption: In microbial cells, these compounds can disrupt membrane integrity, leading to cell death.
Case Studies
A recent study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among them, the compound This compound exhibited notable activity against both bacterial strains and cancer cell lines. The study highlighted its potential as a lead compound for further development in both antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea with analogous urea derivatives containing the 1,3,4-thiadiazole core. Key differences in substituents, biological activities, and physicochemical properties are highlighted.
Table 1: Comparative Analysis of 1,3,4-Thiadiazole Urea Derivatives
Key Structural and Functional Insights:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., halogens on phenyl rings) enhance anticonvulsant and antifungal activities. For example, 2,4-dichlorobenzyl substitution in resulted in ED₅₀ values lower than standard drugs. Methoxy groups (e.g., 4-methoxyphenyl in ) improve solubility and stability, correlating with high enzyme-inhibitory activity (CDK9 IC₅₀ = 0.12 µM).
Pharmacological Profiles :
- Antifungal activity is common among thiadiazole-urea hybrids, particularly those with halogenated aryl groups (e.g., 3-chlorophenyl in ).
- The target compound’s 2-methoxyethyl group is distinct from phenyl-based substituents in analogs, suggesting unique pharmacokinetic behavior (e.g., reduced CYP450 metabolism).
Synthetic and Analytical Data :
Q & A
Q. What are the recommended synthetic routes for 1-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the thiadiazole core via cyclization of thioamide precursors.
- Step 2 : Introduction of the butylthio group through nucleophilic substitution.
- Step 3 : Coupling with the 2-methoxyethylurea moiety using carbodiimides (e.g., DCC) in solvents like DMF or ethanol .
- Optimization : Monitor reaction progress via TLC, and adjust parameters like temperature (60–80°C) and solvent polarity to enhance yield (target >90%). Use triethylamine as a base to neutralize byproducts .
Q. How is the structural integrity and purity of this compound verified in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., butylthio S-CH₂ resonance at δ 2.8–3.2 ppm; urea NH protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~357) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test kinase/receptor binding via fluorescence polarization or SPR assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Methodological Answer :
- Modify Substituents : Replace butylthio with shorter/longer alkyl chains or aromatic groups to assess impact on lipophilicity and target binding .
- Bioisosteric Replacement : Substitute the 2-methoxyethyl group with morpholinoethoxy or pyridinylmethyl to enhance solubility .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-check results using orthogonal methods (e.g., confirm cytotoxicity via ATP-based assays if MTT is inconsistent) .
- Control Experiments : Rule out assay interference (e.g., compound autofluorescence in fluorescence-based assays) .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify significant differences between experimental replicates .
Q. What computational methods are employed to predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to study binding stability over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds between urea NH and kinase catalytic residues) .
- ADMET Prediction : Use SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
